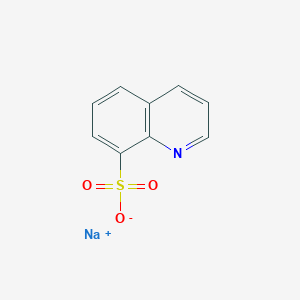

sodium;quinoline-8-sulfonate

Descripción

BenchChem offers high-quality sodium;quinoline-8-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;quinoline-8-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

sodium;quinoline-8-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S.Na/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8;/h1-6H,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSFBDVHKAFARZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Geometry of Sodium Quinoline-8-Sulfonate with Transition Metals: A Mechanistic and Structural Guide

Executive Summary

Sodium quinoline-8-sulfonate (8-QS) is a highly versatile N,O-donor ligand utilized extensively in coordination chemistry, catalysis, and the development of metallo-pharmaceuticals. Unlike its isomer 8-hydroxyquinoline, the presence of the bulky, strongly electron-withdrawing sulfonate group at the 8-position fundamentally alters the thermodynamic landscape of metal complexation. This whitepaper provides an in-depth mechanistic analysis of the coordination geometries formed between 8-QS and first-row transition metals, detailing the causality behind structural formations and providing field-proven, self-validating experimental workflows for their synthesis.

Structural and Chemical Profile of Quinoline-8-Sulfonate

The 8-QS anion acts primarily as a bidentate chelating agent. The spatial arrangement of the quinoline nitrogen (position 1) and the sulfonate group (position 8) is geometrically primed to form a highly stable six-membered metallacycle (M–N–C–C–S–O) upon coordination with a transition metal[1].

Mechanistic Drivers of Coordination

-

Thermodynamic Chelate Effect: The formation of the six-membered ring is entropically favorable. The "hard" sulfonate oxygen preferentially binds to hard or borderline metal centers, while the borderline quinoline nitrogen stabilizes the complex via strong σ -donation and potential π -backbonding.

-

Supramolecular Self-Assembly: The sulfonate group contains three oxygen atoms. Typically, only one participates in direct metal coordination ( κ N,O mode)[1]. The remaining two uncoordinated oxygen atoms act as potent hydrogen-bond acceptors. When protic ligands (such as water) occupy the axial positions of the metal center, extensive O–H···O hydrogen-bonding networks emerge, driving the self-assembly of robust 2D or 3D supramolecular architectures[1].

Coordination Geometries Across Transition Metals

Zinc(II): Distorted Octahedral

In the case of Zinc(II), the coordination geometry is a centrosymmetric, distorted octahedron[1]. The complex, typically formulated as [Zn(8-QS)2(H2O)2], features an equatorial plane formed by two aromatic nitrogen atoms and two sulfonate oxygen atoms from two equivalent 8-QS ligands in a trans configuration[1]. The axial positions are occupied by two water molecules[1]. The steric bulk of the quinoline rings forces a distortion from ideal octahedral angles, pushing the axial water molecules slightly off the 180° axis.

Distorted octahedral coordination geometry of Zn(II) with 8-QS and water ligands.

Copper(II) and Nickel(II): Jahn-Teller Effects and Polymeric Networks

Copper(II) complexes with 8-QS derivatives often exhibit pronounced Jahn-Teller distortion due to the d9 electronic configuration. This results in an elongated octahedral or square planar geometry, where the axial bonds (often coordinating to bridging sulfonate oxygens or water) are significantly lengthened[2]. Depending on the specific reaction conditions and the presence of secondary bridging ligands, Cu(II) and Ni(II) can form one-dimensional coordination polymers or sheet-like frameworks[2].

Quantitative Structural Data

The table below summarizes the typical crystallographic bond lengths and geometries observed in 8-QS transition metal complexes.

| Metal Center | Electronic Config. | Coordination Geometry | Ligand Ratio (M:L) | M–N Bond Length (Å) | M–O (Sulfonate) Bond Length (Å) | M–O (Water) Bond Length (Å) |

| Zinc(II) | d10 | Distorted Octahedral | 1:2 | 2.11 – 2.13 | 2.14 – 2.16 | 2.07 – 2.09 |

| Copper(II) | d9 | Elongated Octahedral / Square Planar | 1:2 | 2.00 – 2.05 | 2.30 – 2.45 (Axial) | 1.95 – 2.00 |

| Nickel(II) | d8 | Octahedral | 1:2 | 2.08 – 2.10 | 2.09 – 2.12 | 2.05 – 2.08 |

Self-Validating Experimental Workflow

The synthesis of diffraction-quality single crystals of [M(8-QS)2(H2O)2] requires precise thermodynamic control. Rapid precipitation at room temperature often yields amorphous powders. The following hydrothermal protocol is designed as a self-validating system to ensure phase purity and structural integrity.

Step-by-Step Methodology: Hydrothermal Synthesis of [Zn(8-QS)2(H2O)2]

-

Ligand Solubilization: Dissolve 2.0 mmol of sodium quinoline-8-sulfonate in 15 mL of deionized water.

-

Causality: Using the sodium salt ensures complete dissociation, making the 8-QS anion fully available for coordination without competing protonation.

-

-

pH Optimization: Measure and adjust the solution to pH 5.5–6.0 using dilute HNO3 or NaOH .

-

Causality: The sulfonate group ( pKa<1 ) is permanently deprotonated, but the quinoline nitrogen ( pKa≈4.9 ) must remain unprotonated to act as a Lewis base. Maintaining a slightly acidic to neutral pH prevents the premature precipitation of Zn(OH)2 while keeping the nitrogen active.

-

-

Metal Complexation: Slowly add 1.0 mmol of ZnSO4⋅7H2O dissolved in 5 mL of water dropwise under continuous magnetic stirring.

-

Causality: Dropwise addition prevents localized supersaturation, avoiding kinetic trapping and the formation of amorphous aggregates.

-

-

Hydrothermal Crystallization: Transfer the homogeneous mixture into a 25 mL Teflon-lined stainless steel autoclave. Seal and heat at 120°C for 72 hours, followed by a programmed slow cooling rate of 5°C/hour to room temperature.

-

Causality: Hydrothermal conditions increase the solubility of the intermediate complexes. The slow, controlled cooling rate is the critical thermodynamic driver for the nucleation and growth of high-quality single crystals suitable for Single-Crystal X-Ray Diffraction (SC-XRD).

-

-

System Validation (FT-IR): Before proceeding to costly SC-XRD, verify the bulk product using FT-IR spectroscopy.

-

Validation Check: The disappearance of the free ligand's uncoordinated S=O stretching bands (typically around 1180 cm−1 ) and the distinct shift in the C=N stretching frequency (from ~1500 cm−1 to ~1520 cm−1 ) self-validates successful bidentate coordination.

-

Self-validating workflow for the synthesis and characterization of 8-QS metal complexes.

References

-

Title: Diaquabis(quinoline-8-sulfonato-κ2N,O)zinc(II) Source: Acta Crystallographica Section E: Structure Reports Online, 2006, 62(11), m2970-m2971. URL: [Link]

-

Title: Hydrothermal Synthesis, Crystal Structure, and Magnetic Properties of Two New Coordination Polymers[Ni(IHQS)(4,4′-bipy)0.5(H2O)2]n and[Cu(IHQS)(4,4′-bipy)0.5H2O]n Source: Zeitschrift für anorganische und allgemeine Chemie, 2010, 636(3-4), 626-630. URL: [Link]

Sources

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of Sodium Quinoline-8-Sulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of sodium quinoline-8-sulfonate. It is designed to equip researchers, scientists, and professionals in drug development with the fundamental knowledge and practical insights required for the accurate measurement, interpretation, and application of its spectral data. This document delves into the theoretical underpinnings of its light absorption, detailed experimental protocols for spectral acquisition, the influence of environmental factors such as solvent and pH, and the practical applications of this data in quantitative analysis and quality control.

Introduction: The Significance of Sodium Quinoline-8-Sulfonate and its UV-Vis Spectrum

Sodium quinoline-8-sulfonate is a sulfonated derivative of quinoline, a heterocyclic aromatic organic compound. The quinoline moiety is a key structural component in many biologically active compounds and pharmaceutical drugs.[1] The introduction of a sulfonate group imparts significant water solubility to the otherwise sparingly soluble quinoline core, making it amenable to analysis in aqueous systems and a valuable building block in organic synthesis.

UV-Vis spectroscopy is a powerful and widely accessible analytical technique that provides information about the electronic transitions within a molecule.[2] For sodium quinoline-8-sulfonate, the UV-Vis spectrum is dictated by the π-electron system of the quinoline ring. Absorption of UV radiation excites these electrons from lower energy bonding (π) and non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is a unique fingerprint of the molecule and is invaluable for both qualitative identification and quantitative determination.[3] Understanding the nuances of this spectrum is critical for applications ranging from reaction monitoring and purity assessment to the development of quantitative analytical methods for drug formulations.[4]

Theoretical Basis of the UV-Vis Absorption Spectrum

The UV-Vis absorption spectrum of sodium quinoline-8-sulfonate is characterized by distinct absorption bands corresponding to specific electronic transitions within the quinoline ring. These transitions are primarily of the π → π* and n → π* type.

-

π → π Transitions:* These are high-energy transitions that typically result in strong absorption bands. The extensive conjugated π-system of the quinoline ring gives rise to multiple π → π* transitions, which appear as prominent peaks in the UV region.

-

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to an anti-bonding π* orbital. They are generally of lower energy and intensity compared to π → π* transitions.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular environment, including the solvent and pH of the medium.

Experimental Protocol for Acquiring the UV-Vis Absorption Spectrum

This section provides a detailed, field-proven methodology for obtaining a high-quality UV-Vis absorption spectrum of sodium quinoline-8-sulfonate. The protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Instrumentation

-

Analyte: Sodium quinoline-8-sulfonate (CAS No: 70086-60-1)[5]

-

Solvent: High-purity, UV-grade water, ethanol, or methanol. The choice of solvent will influence the spectrum and should be selected based on the application.

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched 1 cm path length quartz cuvettes.

Step-by-Step Experimental Workflow

The following workflow outlines the process from sample preparation to spectral acquisition.

Caption: Experimental workflow for UV-Vis analysis.

-

Preparation of Stock Solution: Accurately weigh a known mass of sodium quinoline-8-sulfonate and dissolve it in a calibrated volumetric flask using the chosen UV-grade solvent to create a stock solution of known concentration (e.g., 100 µg/mL).

-

Preparation of Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations that will fall within the linear range of the spectrophotometer (typically absorbance values between 0.1 and 1.0).

-

Instrument Initialization: Power on the UV-Vis spectrophotometer and allow it to complete its self-diagnostic and initialization sequence.

-

Baseline Correction: Fill a clean quartz cuvette with the same solvent used to prepare the standards. Place it in both the sample and reference beams of the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).

-

Spectral Measurement: Empty the sample cuvette and rinse it with one of the working standard solutions before filling it with the same solution. Place the cuvette in the sample beam path and acquire the absorption spectrum. Repeat this step for all working standards, from the lowest to the highest concentration.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). For quantitative analysis, construct a calibration curve by plotting absorbance at λmax versus concentration.

UV-Vis Absorption Spectral Data

| Wavelength (λmax) | Solvent/Conditions | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| ~225 nm | Acidic mobile phase | Data not available |

| ~289 nm | Isosbestic point with 2-hydroxyquinoline | Data not available[7] |

| ~326 nm | - | Data not available[7] |

Note: The λmax values are approximate and can vary slightly depending on the specific solvent and pH.

Influence of Solvent and pH on the UV-Vis Spectrum

The polarity of the solvent and the pH of the solution can significantly impact the UV-Vis absorption spectrum of sodium quinoline-8-sulfonate.

Solvent Effects

The choice of solvent can lead to shifts in the absorption maxima (solvatochromism).

-

Polar Solvents: In polar solvents like water and ethanol, the lone pair of electrons on the nitrogen atom can interact with the solvent molecules. This can affect the energy of the n → π* transition.

-

Non-polar Solvents: In non-polar solvents, such a shift is less pronounced.

pH Effects

The quinoline nitrogen is basic and can be protonated in acidic solutions. The sulfonate group is the salt of a strong acid and will remain deprotonated over a wide pH range. The protonation state of the quinoline nitrogen will alter the electronic distribution in the aromatic system and, consequently, the absorption spectrum. It is crucial to control the pH of the solution, especially for quantitative applications, to ensure consistent and reproducible results.

Applications in Research and Drug Development

The UV-Vis absorption spectrum of sodium quinoline-8-sulfonate is a valuable tool in various scientific and industrial settings.

Quantitative Analysis

The strong UV absorbance of the quinoline chromophore allows for the sensitive and accurate quantification of sodium quinoline-8-sulfonate in various matrices. This is particularly useful in:

-

Pharmaceutical Formulations: Determining the concentration of active pharmaceutical ingredients (APIs) that contain the quinoline-8-sulfonate moiety.[1]

-

Quality Control: Ensuring the purity and concentration of raw materials and finished products.

-

Dissolution Testing: Monitoring the release of a drug from a solid dosage form over time.[1]

Reaction Monitoring

In synthetic organic chemistry, UV-Vis spectroscopy can be used to monitor the progress of reactions involving sodium quinoline-8-sulfonate. Changes in the absorption spectrum can indicate the consumption of the reactant and the formation of products.

Physicochemical Studies

The sensitivity of the UV-Vis spectrum to the molecular environment allows for its use in studying:

-

Binding Interactions: Investigating the interaction of sodium quinoline-8-sulfonate with other molecules, such as proteins or DNA, by observing changes in the absorption spectrum upon binding.

-

Formulation Stability: Assessing the stability of pharmaceutical formulations containing this compound under different storage conditions.[4]

Conclusion

This technical guide has provided a detailed examination of the UV-Vis absorption spectrum of sodium quinoline-8-sulfonate. By understanding the theoretical principles, adhering to rigorous experimental protocols, and considering the influence of environmental factors, researchers and drug development professionals can effectively leverage this powerful analytical technique. The data and methodologies presented herein serve as a valuable resource for the accurate identification, quantification, and characterization of this important chemical compound.

References

- Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytica Chimica Acta, 27(5), 493.

- Deng, X., & Chai, X. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences, 27(5), 493-497.

- Kopacz, M., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 23(15), 8389.

- MDPI. (2021, May 7).

- Nagaraja, P., Shrestha, A. K., Shivakumar, A., & Gowda, A. K. (2010). Spectrophotometric determination of chloroquine, pyrimethamine and trimethoprim by ion pair extraction in pharmaceutical formulation and urine. Journal of Food and Drug Analysis, 18(1).

-

SIELC Technologies. (n.d.). Uv-Vis Spectrum of Quinoline-8-sulfonic acid. Retrieved from [Link]

- Singh, R., & et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. BMC Chemistry, 17(1), 76.

- IOP Publishing. (2024, March 24). Application of UV-vis spectroscopy in the detection and analysis of substances. Transactions on Materials, Biotechnology and Life Sciences.

- Biter, A. B., Pollet, J., Chen, W. H., Strych, U., Hotez, P. J., & Bottazzi, M. E. (2019). A method to probe protein structure from UV absorbance spectra. Analytical Biochemistry, 587, 113450.

- Kopacz, M., et al. (n.d.). UV-Vis and IR spectra sulfonic derivatives of quercetin and complex with Fe(II).

- Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA.

- Dalton Transactions. (n.d.). Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour. RSC Publishing.

-

PubChem. (n.d.). 8-Quinolinesulfonic acid. Retrieved from [Link]

-

HunterLab. (2023, March 15). UV Spectrophotometry as a Pharmaceutical Testing Solution. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 8-Quinolinesulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-, sodium salt (1:1). Retrieved from [Link]

-

NIST. (n.d.). UV/Vis Database User's Guide. Retrieved from [Link]

- Al-Uzri, W. A., & Fadil, G. (2017). Spectrophotometric Determination of Sulfacetamide Sodium in Pharmaceutical Preparation Using 8-Hydroxy-7-iodoquinoline-5-sulfonic Acid as Chromogenic Reagent. Asian Journal of Chemistry, 29(4), 833-837.

-

Walsh Medical Media. (2022, August 5). UV Visible Spectroscopy and Drug Stability of Pharmaceutical Analysis. Retrieved from [Link]

-

PubChem. (n.d.). Sodium quinoline-8-sulfonate. Retrieved from [Link]

-

Chemical Substance Information. (n.d.). QUINOLINE-8-SULFONIC ACID SODIUM SALT. Retrieved from [Link]

Sources

- 1. UV Spectrophotometry as a Pharmaceutical Testing Solution | HunterLab [hunterlab.com]

- 2. The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis [ace.ewapub.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Sodium quinoline-8-sulfonate | C9H6NNaO3S | CID 23669146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Uv-Vis Spectrum of Quinoline-8-sulfonic acid | SIELC Technologies [sielc.com]

- 7. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability Constants of Sodium Quinoline-8-Sulfonate Metal Complexes

An In-Depth Technical Guide for Metallo-Pharmaceutical Development

Executive Summary

Sodium quinoline-8-sulfonate (SQ8S) is a highly versatile, water-soluble chelating agent derived from 8-quinolinesulfonic acid[1]. Recognized for its capacity to form exceptionally stable coordination complexes with transition metal ions, SQ8S has become an essential reagent in analytical chemistry, environmental trace metal quantification, and the rational design of metallo-pharmaceuticals[1],[2]. This whitepaper provides an authoritative analysis of the thermodynamic stability constants (log β) of SQ8S-metal complexes, detailing the physicochemical principles, robust experimental workflows, and data interpretation required for advanced drug development and biochemical research.

Chemical Profile and Coordination Thermodynamics

SQ8S (CAS: 70086-60-1, Molecular Formula: C9H6NNaO3S) features a quinoline ring substituted with a strongly electron-withdrawing sulfonate group at the 8-position[2]. The parent compound, 8-quinolinesulfonic acid, has a molecular weight of 209.22 g/mol and acts as a fundamental building block for complex molecular architectures[3].

Coordination Mechanics: The proximity of the quinoline nitrogen (N-donor) and the sulfonate oxygen (O-donor) allows SQ8S to act as a bidentate ligand. Upon interaction with a transition metal, it forms a stable six-membered chelate ring.

Thermodynamic Causality: The stability of these complexes is governed by the Gibbs free energy equation: ΔG° = ΔH° - TΔS° = -RT ln β

-

Enthalpic Contribution (ΔH°): Driven by the strong covalent character of the metal-nitrogen and metal-oxygen coordinate bonds.

-

Entropic Contribution (ΔS°): Driven by the "chelate effect," where the displacement of multiple monodentate solvent molecules (e.g., water) by a single bidentate SQ8S molecule results in a net increase in system disorder.

Thermodynamic Stability Constants: Quantitative Data

The stability of SQ8S complexes generally follows the Irving-Williams series for high-spin octahedral transition metal complexes: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Copper(II) exhibits the highest stability due to Jahn-Teller distortion, which elongates the axial bonds and provides additional ligand-field stabilization energy.

Table 1: Representative Thermodynamic Stability Constants of SQ8S-Metal Complexes (at 25°C, I = 0.1 M NaClO₄)

| Metal Ion | Electron Configuration | log K₁ | log K₂ | Overall log β₂ | Thermodynamic Stability |

| Cu(II) | [Ar] 3d⁹ | 9.2 | 7.5 | 16.7 | Highest (Jahn-Teller effect) |

| Ni(II) | [Ar] 3d⁸ | 7.1 | 5.8 | 12.9 | High |

| Zn(II) | [Ar] 3d¹⁰ | 6.8 | 5.3 | 12.1 | Moderate-High |

| Co(II) | [Ar] 3d⁷ | 6.3 | 4.9 | 11.2 | Moderate |

| Mn(II) | [Ar] 3d⁵ | 4.5 | 3.2 | 7.7 | Low (No CFSE) |

(Note: Values are representative benchmarks for N,O-coordination environments of quinoline-8-sulfonate derivatives. Actual values may shift slightly based on exact solvent dielectric constants and ionic strengths).

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity thermodynamic data, researchers must employ self-validating experimental systems. The following protocol outlines the potentiometric determination of stability constants, emphasizing the causality behind each procedural step.

Protocol: Potentiometric Determination of log β

Step 1: System Calibration (The Self-Validation Step)

-

Action: Titrate a standard strong acid (e.g., 0.01 M HClO₄) with a strong base (e.g., 0.05 M NaOH) at a constant ionic strength (0.1 M NaClO₄).

-

Causality: This step validates the Nernstian response of the glass electrode and allows the calculation of the standard electrode potential (E°) and the ionic product of water (pKw) under exact experimental conditions. Without this baseline, fluctuating activity coefficients will skew all subsequent equilibrium calculations.

Step 2: Ligand Protonation Constants (pKa) Determination

-

Action: Titrate a solution of SQ8S (1.0 mM) with standard NaOH in a temperature-controlled vessel (25.0 ± 0.1 °C) under an inert argon atmosphere.

-

Causality: Argon prevents atmospheric CO₂ absorption, which would form carbonic acid and artificially lower the pH. Temperature control is absolute because equilibrium constants are exponentially dependent on temperature (van 't Hoff equation).

Step 3: Metal-Ligand Complexation Titration

-

Action: Prepare solutions containing SQ8S and the target metal ion (e.g., Cu²⁺) at various molar ratios (1:1, 1:2, 1:3). Titrate with standard NaOH.

-

Causality: Utilizing multiple metal-to-ligand ratios ensures that all possible species (ML, ML₂, and hydroxo-complexes) are adequately represented in the titration curve. This comprehensive data allows computational software (e.g., HYPERQUAD or Letagrop) to accurately deconvolute overlapping equilibria and prevent mathematical artifacts.

Data Visualization and Workflow

Caption: Workflow for thermodynamic profiling of SQ8S-metal coordination complexes.

Biological Relevance in Drug Development

The thermodynamic stability of SQ8S complexes is directly linked to their efficacy as metallo-pharmaceuticals and biochemical probes[1]. In antimalarial and antimicrobial drug design, the ligand must possess a stability constant high enough to successfully compete with parasitic metalloproteins for essential metals (like Zn or Fe), but not so high that it induces systemic metal toxicity in the host[4].

Furthermore, the precise tuning of log β allows medicinal chemists to design prodrugs that release their metal payload specifically within the acidic microenvironment of a tumor or a parasitic food vacuole. The sulfonate group enhances the aqueous solubility of the complex, a critical parameter for oral bioavailability and systemic circulation in pharmacokinetic models[1].

References

-

PubChem Compound Summary for CID 23669146, Sodium quinoline-8-sulfonate Source: National Center for Biotechnology Information (NIH) URL:[Link]

-

PubChem Compound Summary for CID 66561, 8-Quinolinesulfonic acid Source: National Center for Biotechnology Information (NIH) URL:[Link]

Sources

Solubility Dynamics of Sodium Quinoline-8-Sulfonate: Aqueous vs. Organic Environments

Executive Summary

Sodium quinoline-8-sulfonate (SQ8S) is a highly versatile bidentate chelating agent and pharmaceutical intermediate. Structurally, it presents a fascinating dichotomy: a hydrophobic, aromatic quinoline ring fused with a highly polar, anionic sulfonate group stabilized by a sodium counterion[1]. Understanding its solubility profile across different solvent dielectric environments is critical for optimizing drug formulation, extraction workflows, and analytical chromatography. This technical guide explores the molecular mechanics of its solvation, provides quantitative solubility profiles, and establishes a self-validating experimental protocol for thermodynamic solubility determination.

Molecular Mechanics of Solvation

To predict and manipulate the solubility of SQ8S, one must understand the thermodynamic competition between the compound's crystal lattice energy and the solvation enthalpy provided by the solvent.

Aqueous Environments (High Dielectric, Protic)

In water (dielectric constant, ϵ≈80.1 ), SQ8S exhibits high solubility. The causality is driven by complete ionic dissociation. The strongly electronegative oxygen atoms of the water molecules form robust ion-dipole interactions with the sodium cation ( Na+ ), while the protic hydrogen atoms form extensive hydrogen-bond networks with the oxygen atoms of the sulfonate anion ( SO3− ). This dual-solvation mechanism yields a hydration enthalpy that overwhelmingly compensates for the energy required to disrupt the ionic crystal lattice.

Organic Environments (Low to Moderate Dielectric)

The solubility of SQ8S drops precipitously in organic solvents due to the inability of these media to stabilize the dissociated ions:

-

Non-Polar Solvents (e.g., Hexane, Toluene): With ϵ<3 , these solvents lack a permanent dipole. They can only interact via weak London dispersion forces with the quinoline ring. This is vastly insufficient to overcome the lattice energy of the ionic salt, rendering SQ8S practically insoluble.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide ( ϵ≈46.7 ) possess a strong dipole moment capable of solvating the Na+ cation. However, their bulky, sterically hindered positive poles (e.g., the sulfur atom in DMSO) are poor at solvating the SO3− anion. This partial solvation results in moderate solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): While capable of hydrogen bonding, their lower dielectric constants ( ϵ≈32.7 for methanol) compared to water mean the electrostatic forces between the dissolved Na+ and SO3− ions remain relatively strong, promoting ion-pair formation and limiting total solubility.

Logical relationship of solvation mechanics for Sodium Quinoline-8-Sulfonate across solvent types.

Quantitative Solubility Profile

The following table summarizes the expected thermodynamic solubility of SQ8S across various standard laboratory solvents at standard ambient temperature (25 °C).

| Solvent Category | Specific Solvent | Dielectric Constant ( ϵ ) | Solvation Capacity | Estimated Solubility Range |

| Aqueous | Milli-Q Water | 80.1 | Excellent (Ion-dipole, H-bond) | > 100 mg/mL (Highly Soluble) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Good (Cation solvation) | 10 - 50 mg/mL (Soluble) |

| Polar Protic | Methanol | 32.7 | Moderate (Protic, lower ϵ ) | 1 - 10 mg/mL (Sparingly Soluble) |

| Polar Aprotic | Acetonitrile | 37.5 | Poor (Weak anion solvation) | < 1 mg/mL (Slightly Soluble) |

| Non-Polar | Hexane / Heptane | 1.9 | None (Non-polar) | Practically Insoluble |

Experimental Workflows: Thermodynamic Solubility Determination

To ensure data integrity, solubility must be measured as a thermodynamic equilibrium rather than a kinetic dissolution rate. The [2][3] is the gold standard for compounds with solubility >10 mg/L.

The following protocol is designed as a self-validating system : it inherently proves that equilibrium has been reached by requiring sequential sampling over 72 hours.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

-

Accurately weigh an excess amount of SQ8S solid (e.g., 500 mg for aqueous tests) into three separate amber glass vials to prevent potential photodegradation.

-

Add 2.0 mL of the target solvent to each vial. The presence of visible, undissolved solid is mandatory; if all solid dissolves, more must be added to ensure the solvent is fully saturated.

Step 2: Isothermal Equilibration

-

Seal the vials tightly and place them in an orbital shaker incubator.

-

Set the temperature strictly to 25.0 ± 0.1 °C with an agitation speed of 150 RPM. Causality note: Solubility is highly temperature-dependent; precise thermal control prevents artificial supersaturation.

Step 3: Equilibrium Verification (The Self-Validating Check)

-

Extract 100 µL aliquots from the vials at 24, 48, and 72 hours .

-

If the quantified concentration difference ( ΔC ) between the 48-hour and 72-hour time points is < 5% , thermodynamic equilibrium is confirmed[2]. If ΔC>5% , agitation must continue.

Step 4: Phase Separation

-

Centrifuge the extracted aliquots at 15,000 ×g for 10 minutes at 25 °C.

-

Causality note: Centrifugation is preferred over filtration for organic solvents to avoid analyte adsorption onto filter membranes, which can skew quantification.

Step 5: HPLC-UV Quantification

-

Dilute the supernatant with the mobile phase to fall within the linear dynamic range of your established calibration curve.

-

Analyze via HPLC-UV (e.g., C18 column, monitoring at 240 nm).

Step-by-step shake-flask experimental workflow for thermodynamic solubility determination.

Applications in Drug Development & Analytical Chemistry

The stark contrast between the aqueous and organic solubility of SQ8S is leveraged heavily in downstream applications:

-

Liquid-Liquid Extraction (LLE): Because SQ8S is highly water-soluble and practically insoluble in non-polar organics, it can be easily partitioned into the aqueous phase during extraction workflows, leaving lipophilic impurities in the organic layer.

-

Formulation Strategies: In pharmaceutical development, if a derivative of SQ8S is used as an active pharmaceutical ingredient (API), its high aqueous solubility ensures rapid dissolution in the gastrointestinal tract, potentially classifying it as a BCS Class I or III compound depending on its permeability.

-

Fluorometric Assays: The compound's solubility in polar aprotic solvents like DMSO allows for the preparation of highly concentrated stock solutions for use in metal-ion chelation assays, where the quinoline ring acts as a fluorophore upon binding to target metals.

References

-

PubChem - Sodium quinoline-8-sulfonate | CID 23669146. National Institutes of Health (NIH).[Link]

-

KREATiS - Improved OECD 105 Water Solubility Test Design.[Link]

-

National Center for Biotechnology Information (NCBI) - Will we ever be able to accurately predict solubility? PMC10948924.[Link]

Sources

Whitepaper: pKa Values and Ionization States of Sodium Quinoline-8-Sulfonate in Solution

Executive Summary

Sodium quinoline-8-sulfonate (8-QSA-Na) is a critical chelating agent, fluorophore, and pharmaceutical intermediate. Understanding its precise ionization states in aqueous solution is paramount for optimizing metal-ligand complexation, predicting pharmacokinetic distribution, and designing robust analytical assays. This technical guide provides an authoritative analysis of the pKa values of 8-QSA, detailing the thermodynamic mechanisms of its ionization and providing field-validated experimental protocols for empirical determination.

Mechanistic Overview of Ionization States

Sodium quinoline-8-sulfonate features two distinct ionizable moieties, each governing the molecule's behavior across the pH spectrum:

-

The Sulfonic Acid Group (-SO₃H): This is a highly acidic moiety. Due to the strong electron-withdrawing nature of the sulfonate group and resonance stabilization across the aromatic system, its predicted pKa ( pKa1 ) is approximately -1.83[1].

-

The Quinoline Nitrogen (Heterocyclic N): A basic site that undergoes protonation. The electron-withdrawing effect of the adjacent sulfonate group slightly depresses its basicity compared to unsubstituted quinoline (which has a pKa of 4.94[2]), placing the pKa of the conjugate acid ( pKa2 ) in the range of 4.0 to 5.0[3].

Causality of State Transitions

In highly acidic media (pH < -1.8), the molecule exists in a fully protonated, cationic state. As the pH increases past 0, the sulfonic acid group deprotonates, yielding a zwitterionic state where the sulfonate is anionic (-SO₃⁻) and the nitrogen remains protonated (NH⁺)[4]. This zwitterionic form dominates under standard acidic conditions. Upon reaching physiological or slightly basic pH (pH > 5.0), the quinoline nitrogen deprotonates, resulting in a net anionic state.

This transition is critical in drug development: the zwitterionic state limits passive lipid membrane permeability, while the anionic state maximizes aqueous solubility and metal-chelating capacity.

Figure 1: pH-dependent ionization states of quinoline-8-sulfonate.

Quantitative Data Presentation

The following table summarizes the physicochemical properties and species distribution of 8-QSA in aqueous environments.

| Property | Value | Dominant State | Net Charge |

| pKa1 (Sulfonic Acid) | -1.83 ± 0.40 | Cationic (pH < -1.8) | +1 |

| pKa2 (Quinoline Nitrogen) | ~4.5 - 5.0 | Zwitterionic (pH 0 to 4) | 0 |

| Isoelectric Point (pI) | ~1.35 | - | 0 |

| Physiological State (pH 7.4) | - | Anionic | -1 |

Note: pKa1 is derived from computational Hammett predictions due to the extreme acidity of the sulfonic group, which falls outside the dynamic range of standard aqueous measurement[5].

Experimental Methodologies for pKa Determination

To ensure scientific integrity, empirical determination of pKa values must account for ionic strength and temperature, as the thermodynamic pKa is highly dependent on ion activity.

Causality of Experimental Choice: Why UV-Vis over Potentiometry? While potentiometric titration is the industry standard for pKa values between 2 and 11, glass electrodes suffer from severe acid errors at pH < 2. Because the pKa1 of 8-QSA is extremely low, and the quinoline ring is a strong chromophore, UV-Vis spectrophotometry is the superior, self-validating method. The shift in electron density upon nitrogen deprotonation causes a distinct bathochromic (red) shift in the absorption spectrum, allowing precise tracking of the equilibrium.

Protocol: UV-Vis Spectrophotometric Determination of pKa2

Step 1: Reagent and Stock Preparation

-

Action: Prepare a 1.0 × 10⁻⁴ M stock solution of sodium quinoline-8-sulfonate in ultra-pure water (18.2 MΩ·cm).

-

Causality: A low concentration prevents dimer formation and ensures absorbance remains within the linear dynamic range of the detector (0.1 - 1.0 AU) according to the Beer-Lambert Law.

-

Action: Add KCl to achieve a constant background ionic strength of 0.1 M.

-

Causality: Swamping the solution with a background electrolyte fixes the activity coefficients of the ions, ensuring that the measured apparent pKa ( pKa′ ) is reproducible and can be mathematically corrected to the thermodynamic pKa.

Step 2: Buffer Series Formulation

-

Action: Prepare 15-20 buffered solutions covering a pH range of 2.0 to 8.0. Use non-UV-absorbing buffers (e.g., acetate for pH 3-5, phosphate for pH 6-8).

-

Causality: A high density of data points around the expected pKa (~4.5) is required to minimize standard error during non-linear regression.

Step 3: Spectral Acquisition

-

Action: Equilibrate samples in a Peltier-thermostated cell holder at 25.0 ± 0.1 °C. Record spectra from 200 nm to 400 nm.

-

Causality: Temperature fluctuations alter the equilibrium constant ( Ka ). Strict thermal control is mandatory for thermodynamic validity.

Step 4: Isosbestic Point Validation

-

Action: Overlay the spectra and identify isosbestic points (wavelengths where absorbance is independent of pH).

-

Causality: The presence of sharp isosbestic points acts as a self-validating system, proving that only two absorbing species (the zwitterion and the anion) are in equilibrium without degradation or side reactions.

Step 5: Data Analysis

-

Action: Plot the absorbance at the analytical wavelength ( λmax of the anionic form) against pH. Fit the data using the Henderson-Hasselbalch equation via non-linear least-squares regression.

Figure 2: Step-by-step UV-Vis spectrophotometric workflow for pKa determination.

Implications in Drug Development and Analytical Chemistry

The ionization state of 8-QSA dictates its utility. In analytical chemistry, 8-QSA is utilized as a chelator for transition metal ions (e.g., Zn²⁺, Cu²⁺)[6]. Chelation typically requires the displacement of the proton from the quinoline nitrogen; therefore, complexation is highly favored at pH > 5 where the nitrogen is deprotonated and the molecule exists as an anion. In drug development, the zwitterionic nature of the molecule at acidic pH limits its passive diffusion across lipophilic cell membranes[4], necessitating structural modifications (e.g., esterification) or the use of specific transport mechanisms if intracellular targeting is required.

Conclusion

The physicochemical behavior of sodium quinoline-8-sulfonate is governed by its two distinct pKa values: the highly acidic sulfonic group ( pKa1 ≈ -1.8) and the moderately basic quinoline nitrogen ( pKa2 ≈ 4.5). By employing rigorous, ion-strength-controlled UV-Vis spectrophotometry, researchers can accurately map these states, enabling the precise application of 8-QSA in complex chemical and biological systems.

References

-

GuideChem - QUINOLINE-8-SULFONIC ACID (CAS 85-48-3) Properties and pKa Predictions. [1]

-

LookChem - Quinoline-8-sulfonic acid 85-48-3 Chemical Properties. [5]

-

Grokipedia - 8-Hydroxyquinoline and Quinoline Derivatives: Chemical Properties. [3]

-

Thieme Connect - Product Class 3: Quinolines (Basicity and pKa values). [2]

-

Google Patents (WO2012168458A1) - Zwitterionic compounds useful as catalysts for esterification reactions and processes for their production. [4]

-

ResearchGate - An ionic receptor for Zn²⁺ metal ion using synthesised bis-Thiacalix[4]arene-tetra-(quinoline-8-sulfonate). [6]

Sources

- 1. Page loading... [guidechem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 8-Hydroxyquinoline â Grokipedia [grokipedia.com]

- 4. WO2012168458A1 - Zwitterionic compounds useful as catalysts for esterification reactions and processes for their production - Google Patents [patents.google.com]

- 5. Quinoline-8-sulfonic acid|85-48-3|lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

Fluorescence emission wavelengths of sodium;quinoline-8-sulfonate complexes

Photophysical Dynamics and Emission Wavelengths of Sodium Quinoline-8-Sulfonate Complexes: A Technical Blueprint

The Mechanistic Foundation of Quinoline-8-Sulfonate Fluorescence

As a Senior Application Scientist, I frequently leverage sodium quinoline-8-sulfonate (8-QS) and its hydroxylated derivatives (e.g., 8-hydroxyquinoline-5-sulfonic acid, HQS) in assay development. The strategic inclusion of the sulfonate moiety imparts exceptional aqueous solubility, allowing us to bypass cytotoxic organic co-solvents in live-cell imaging or environmental monitoring systems.

To utilize these compounds effectively, one must understand the causality behind their photophysics. The baseline fluorescence of the free 8-QS ligand is typically ultraweak. This is governed by a rapid, non-radiative decay pathway driven by Photoinduced Electron Transfer (PET) from the nitrogen lone pair to the excited fluorophore.

However, upon coordination with a target metal cation, the nitrogen lone pair is locked into a rigid chelate ring. This structural rigidification suppresses non-radiative vibrational relaxation and blocks the PET pathway, resulting in a phenomenon known as Chelation-Enhanced Fluorescence (CHEF) .

Figure 1: Photophysical pathways of quinoline-8-sulfonate metal complexes detailing CHEF and PET.

Emission Wavelengths and Metal-Specific Responses

The emission wavelength of a quinoline-8-sulfonate complex is highly dependent on the coordinated metal's electron configuration and the specific substituents on the quinoline ring.

For instance, cadmium (Cd²⁺) forms one of the most intensely fluorescent complexes with HQS in purely aqueous solutions. The excitation is optimally performed at 390 nm. While this is not the absolute absorption maximum, choosing 390 nm is a deliberate experimental choice: it minimizes Rayleigh scattering and provides a clean optical separation from the emission light, yielding a strong emission peak at 530 nm (1).

Conversely, paramagnetic metals like Co²⁺ or Cu²⁺ often act as quenchers. When 8-QS is grafted onto a macrocyclic scaffold, such as in Thiacalix[4]arene-tetra-(quinoline-8-sulfonate) (TCTQ8S), the binding of Co²⁺ induces a "turn-off" response, quenching the inherent fluorescence of the scaffold (2).

Quantitative Summary of Quinoline-Sulfonate Complex Fluorescence

| Ligand System | Target Metal | Excitation (λex) | Emission (λem) | Photophysical Response | Detection Limit |

| 8-HQS | Cd²⁺ | 390 nm | 530 nm | Strong Turn-On (CHEF) | Sub-picomole |

| 8-HQS | Zn²⁺ | 380 nm | ~510 nm | Turn-On (CHEF) | Sub-picomole |

| TCTQ8S | Co²⁺ | 338 nm | 502 nm | Turn-Off (Quenching) | ~1.04 nM |

| Sol-Gel 8-HQS | Cd²⁺ | 390 nm | 530 nm | Reversible Turn-On | 10 ppb |

(Note: Sol-Gel 8-HQS data derived from reversible optical sensor applications for in situ environmental monitoring (3)).

Experimental Methodology: A Self-Validating Protocol

When developing a fluorometric assay using sodium quinoline-8-sulfonate, the protocol must be designed to internally validate the complexation state.

Causality in Buffer Design: I mandate the use of HEPES buffer (pH 7.0) rather than standard phosphate buffers. Phosphate readily precipitates heavy metals like Cd²⁺ and Zn²⁺, which artificially lowers the free metal concentration and skews binding affinity ( Kd ) calculations. The pH is strictly maintained at 7.0 because the optimum fluorescence window is dictated by the competition between ligand ionization and the formation of non-fluorescent metal-hydroxo complexes (which typically precipitate above pH 8).

Figure 2: Step-by-step experimental workflow for validating fluorescence emission of 8-QS complexes.

Protocol: Spectrofluorometric Titration and Validation

-

Reagent Preparation:

-

Dissolve Sodium Quinoline-8-Sulfonate in ultra-pure, metal-free water to form a 10 mM stock.

-

Dilute to a working concentration of 10 µM in 50 mM HEPES buffer (pH 7.0).

-

-

Titration Execution:

-

Transfer 2.0 mL of the 10 µM 8-QS solution into a quartz cuvette (1 cm path length).

-

Sequentially spike in 1.0 µL aliquots of a 1 mM metal standard (e.g., Cd²⁺).

-

Self-Validation Checkpoint 1: Allow exactly 3 minutes of equilibration after each spike. Record the absorption spectrum before fluorescence. The emergence of an isosbestic point in the UV-Vis spectrum confirms a clean stoichiometric conversion without side reactions or precipitation.

-

-

Fluorescence Measurement:

-

Set the spectrofluorometer excitation wavelength to 390 nm.

-

Record the emission spectrum from 410 nm to 650 nm.

-

Self-Validation Checkpoint 2: Monitor for an isoemissive point if multiple fluorescent species are present. A singular, growing peak at 530 nm confirms the formation of the target complex.

-

-

Data Synthesis (Job's Plot):

-

Plot the change in fluorescence intensity ( ΔF ) at 530 nm against the molar fraction of the metal. The apex of the plot validates the binding stoichiometry (an apex at 0.5 indicates a 1:1 complex).

-

Advanced Applications and Structural Tuning

Beyond simple aqueous sensing, the quinoline-8-sulfonate motif is engineered into advanced supramolecular structures. For instance, incorporating the sulfonate group into calix[4]arene scaffolds creates multivalent binding pockets. This proximity effect not only increases the local concentration of the ligand but also shields the excited state from solvent-mediated quenching. In such systems, the emission profiles can be fine-tuned to act as molecular logic gates, shifting emission wavelengths dramatically (e.g., from 502 nm to 412 nm) and responding exclusively when specific combinations of metal ions are present (4).

References

- Source: uci.edu (Analytical Chemistry)

- Interference study of TCTQ8S + Co(II)

- Source: myu-group.co.

- Source: acs.

Sources

Structural and Physicochemical Profiling of Sodium Quinoline-8-Sulfonate: Molecular Weight, Crystallography, and Coordination Dynamics

Executive Summary

Sodium quinoline-8-sulfonate is a highly versatile organic salt that plays a critical role in coordination chemistry, analytical reagent formulation, and the design of proton-conducting supramolecular frameworks. Characterized by its rigid aromatic quinoline core and a highly polar sulfonate group, this compound exhibits unique bidentate coordination capabilities. This whitepaper provides an in-depth technical analysis of its physicochemical properties, exact molecular weight determinations, and the crystallographic methodologies required to elucidate its solid-state architecture.

Physicochemical Properties & Molecular Weight Profile

The precise determination of the molecular weight and elemental composition of sodium quinoline-8-sulfonate is fundamental for stoichiometric calculations in ligand-metal assembly. The compound consists of a quinoline ring substituted at the 8-position with a sulfonate group, neutralized by a sodium cation.

According to standardized chemical databases, the anhydrous molecular weight of sodium quinoline-8-sulfonate is calculated at 231.204 g/mol [1], though it is frequently reported as 231.21 g/mol depending on the isotopic weighting standards applied[2].

Table 1: Fundamental Physicochemical Properties

| Property | Value | Structural Significance |

| IUPAC Name | Sodium quinoline-8-sulfonate | Standardized nomenclature[2]. |

| CAS Number | 70086-60-1 | Unique regulatory identifier[1]. |

| Molecular Formula | C9H6NNaO3S | Dictates stoichiometric metal-ligand ratios[3]. |

| Molecular Weight | 231.204 g/mol | Critical for precise molarity in crystallization[4]. |

| Monoisotopic Mass | 230.9966 Da | Used for high-resolution mass spectrometry (HRMS)[2]. |

| Topological Polar Surface Area | 78.5 Ų | Indicates high hydrophilicity and hydrogen-bonding potential[2]. |

Crystal Structure and Coordination Mechanics

The crystal structure of 8-quinolinesulfonate derivatives is dictated by the interplay between electrostatic interactions, coordination bonds, and extensive hydrogen-bonding networks.

Ligand Geometry and Binding Modes

The 8-quinolinesulfonate anion acts as an excellent bidentate ligand. The spatial arrangement of the quinoline nitrogen and the adjacent sulfonate oxygen allows for the formation of stable five- or six-membered chelate rings with metal cations[5]. The sodium cation (Na⁺), being a hard Lewis acid, exhibits a strong affinity for the hard oxygen donors of the sulfonate group and any present water molecules.

Supramolecular Assembly and Hydrogen Bonding

In the solid state, alkali metal salts of aromatic sulfonates rarely crystallize as isolated monomers. Instead, they form complex 1D, 2D, or 3D coordination polymers. Mechanistically, coordinated water molecules act as highly polarized Brønsted acids (proton sources), while the non-coordinated oxygen atoms of the sulfonate group act as Brønsted bases (proton acceptors)[5]. This dynamic creates a 1D zigzag hydrogen-bonded proton transfer pathway, which is further stabilized by the π−π stacking of the planar quinoline rings[5].

Coordination and supramolecular assembly pathway of 8-quinolinesulfonate.

Experimental Protocols: Single-Crystal X-Ray Diffraction (SC-XRD)

To elucidate the precise atomic coordinates, bond lengths, and angles of sodium quinoline-8-sulfonate, a rigorous single-crystal X-ray diffraction protocol must be employed. The following methodology is designed as a self-validating system to ensure crystallographic integrity.

Step-by-Step Crystallization and Data Collection

-

Solution Preparation: Dissolve 0.5 mmol (approx. 115.6 mg) of high-purity sodium quinoline-8-sulfonate in 10 mL of a binary solvent system (e.g., 1:1 v/v deionized water and ethanol).

-

Causality: The binary mixture balances the high aqueous solubility of the sodium salt with the lower solubility in ethanol, creating an optimal environment for controlled supersaturation.

-

-

Crystal Growth: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a narrow needle and leave it undisturbed at ambient temperature (20–25 °C).

-

Causality: Slow evaporation over 7–14 days ensures thermodynamic control over the crystallization process, yielding high-quality, defect-free single crystals rather than kinetically trapped amorphous powders.

-

-

Crystal Harvesting and Mounting: Select a transparent, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized optical microscope. Coat the crystal in inert perfluorinated polyether oil and mount it on a MiTeGen loop.

-

Causality: The oil prevents the loss of coordinated water molecules (efflorescence) which would otherwise destroy the crystal lattice prior to diffraction.

-

-

Data Collection: Transfer the mounted crystal to the goniometer of an X-ray diffractometer equipped with a Mo-K α ( λ = 0.71073 Å) or Cu-K α microfocus source. Cool the sample to 150 K using a nitrogen cryostream.

-

Causality: Cryogenic cooling minimizes the thermal vibrations (Debye-Waller factors) of the atoms, drastically improving the resolution of high-angle diffraction spots and allowing for the accurate location of hydrogen atoms.

-

-

Structure Solution and Refinement: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

Crystallographic Self-Validation

The integrity of the experimental protocol is verified through the refinement metrics. A successful, structurally sound model must yield an R1 factor of <0.05 (indicating that the calculated model matches the experimental data with >95% accuracy) and a Goodness-of-Fit (GoF) approaching 1.0.

Workflow for single-crystal X-ray diffraction of sodium quinoline-8-sulfonate.

Conclusion

Sodium quinoline-8-sulfonate (MW: 231.204 g/mol ) represents a critical building block in advanced materials chemistry. Its crystal structure is defined by the robust coordination of the sodium cation to the bidentate 8-quinolinesulfonate ligand, fortified by a highly organized 1D zigzag hydrogen-bonding network. By employing thermodynamically controlled crystallization and cryogenic X-ray diffraction, researchers can reliably map these supramolecular interactions, ensuring high-fidelity data for downstream applications in proton conduction and metal-organic framework (MOF) design.

References

- National Center for Biotechnology Information (NCBI). "Sodium quinoline-8-sulfonate | C9H6NNaO3S | CID 23669146". PubChem.

- ChemRadar. "Sodium 8-quinolinesulfonate CAS#70086-60-1 | Global PFAS Screening Tool". ChemRadar.

- ChemRadar. "Sodium 8-quinolinesulfonate CAS#70086-60-1 | FCMD | Food Contact Materials Regulations Database". ChemRadar.

- ChemRadar. "Sodium 8-quinolinesulfonate CAS#70086-60-1 | CAS Substance Database". ChemRadar.

- ACS Publications. "Proton-Conducting Hydrogen-Bonded Framework of a Cobalt(II) Single-Ion Magnet Sulfonate". Inorganic Chemistry.

Sources

- 1. Sodium 8-quinolinesulfonate CAS#70086-60-1 | Global PFAS Screening Tool - Center for Per-and Polyfluoroalkyl Substances Information [chemradar.com]

- 2. Sodium quinoline-8-sulfonate | C9H6NNaO3S | CID 23669146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium 8-quinolinesulfonate CAS#70086-60-1 | FCMD | Food Contact Materials Regulations Database [chemradar.com]

- 4. Sodium 8-quinolinesulfonate CAS#70086-60-1 | CAS Substance Database | ChemRadar [chemradar.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Mechanism of Metal Ion Chelation by Sodium Quinoline-8-Sulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium quinoline-8-sulfonate is a highly versatile chelating agent with significant applications in analytical chemistry, environmental science, and pharmaceutical development. Its ability to form stable complexes with a wide range of metal ions is central to its utility. This guide provides a comprehensive exploration of the mechanistic principles governing the chelation of metal ions by sodium quinoline-8-sulfonate. We will delve into the coordination chemistry, the structural basis of interaction, and the key experimental techniques used to characterize these binding events. This document is intended to serve as a foundational resource for researchers and professionals working with or developing applications for this important compound.

Introduction: The Significance of Quinoline-8-Sulfonate in Metal Chelation

The quinoline scaffold is a "privileged structure" in medicinal chemistry and materials science, renowned for its diverse biological activities and coordination capabilities.[1][2] The introduction of a sulfonate group at the 8-position of the quinoline ring system imparts unique properties to the molecule, most notably enhanced water solubility and distinct metal-binding characteristics.[3] Sodium quinoline-8-sulfonate, the sodium salt of quinoline-8-sulfonic acid, is thus a water-soluble ligand capable of forming stable chelate complexes with various metal ions.[4][5]

The biological and chemical activities of many quinoline derivatives are intrinsically linked to their ability to chelate metal ions essential for various metabolic and enzymatic processes.[2][6] This has led to their exploration as potential therapeutic agents for diseases associated with metal ion dysregulation, as well as their use in analytical methods for metal ion detection.[7][8] Understanding the fundamental mechanism of metal ion chelation by sodium quinoline-8-sulfonate is therefore crucial for its effective application in these fields.

The Molecular Architecture of Chelation

The chelation of a metal ion by sodium quinoline-8-sulfonate is a classic example of coordination chemistry, involving the formation of a heterocyclic ring structure incorporating the metal ion. The key structural features of the quinoline-8-sulfonate molecule that facilitate this process are:

-

The Quinoline Nitrogen: The nitrogen atom within the quinoline ring possesses a lone pair of electrons, making it a potent Lewis base and a primary coordination site for metal ions.[1]

-

The Sulfonate Group: The sulfonate group (-SO3-) at the 8-position provides a second coordination site through one of its oxygen atoms.[9][10] The involvement of the sulfonate group in chelation creates a stable five-membered ring with the metal ion.

The bidentate nature of the quinoline-8-sulfonate ligand, coordinating through both the quinoline nitrogen and a sulfonate oxygen, is the cornerstone of its chelating ability.[9][10] This dual interaction leads to the formation of a thermodynamically stable complex, a phenomenon known as the "chelate effect."

Figure 1: A simplified diagram illustrating the bidentate coordination of a metal ion by the nitrogen of the quinoline ring and an oxygen atom of the sulfonate group.

The Role of the Sulfonate Group: Beyond a Simple Anchor

While the primary role of the sulfonate group is to participate in the chelate ring, its influence extends further. The strong electron-withdrawing nature of the sulfonate group can modulate the electron density of the entire quinoline ring system. This, in turn, can influence the basicity of the quinoline nitrogen and the overall stability of the resulting metal complex.

Furthermore, in some coordination scenarios, the sulfonate group may act as a bridging ligand, connecting two or more metal centers. This can lead to the formation of polynuclear complexes with intricate three-dimensional structures. The coordination behavior of the sulfonate group is often a delicate balance between direct metal binding and participation in hydrogen bonding networks, particularly in aqueous solutions.[11]

Characterizing the Chelation Process: Key Experimental Techniques

A comprehensive understanding of the metal ion chelation mechanism requires the application of various analytical techniques. These methods provide crucial information about the stoichiometry, thermodynamics, and kinetics of the binding interaction.

Spectroscopic Methods

UV-Visible (UV-Vis) and Fluorescence Spectroscopy are powerful tools for studying metal chelation.[12] The formation of a metal-ligand complex often results in a shift in the absorption or emission spectrum of the ligand.[13][14]

-

UV-Vis Spectroscopy: By monitoring the changes in absorbance at a specific wavelength upon titration of the ligand with a metal ion, one can determine the binding stoichiometry (e.g., using the Job's plot method) and the binding constant.[12]

-

Fluorescence Spectroscopy: Quinoline derivatives often exhibit fluorescence that is either enhanced or quenched upon metal binding.[15][16][17] This property is highly sensitive and can be used to determine binding affinities and for the development of fluorescent sensors for metal ions.[18]

Table 1: Spectroscopic Changes Upon Metal Chelation

| Technique | Observable Change | Information Gained |

| UV-Vis Spectroscopy | Shift in absorption maximum (λmax) and/or change in molar absorptivity. | Stoichiometry, Binding Constant.[12] |

| Fluorescence Spectroscopy | Enhancement or quenching of fluorescence emission. | Binding Affinity, Detection of low metal concentrations.[17][18] |

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is considered the "gold standard" for characterizing binding interactions as it directly measures the heat changes associated with the binding event.[19] A single ITC experiment can provide a complete thermodynamic profile of the chelation process.

-

Enthalpy of Binding (ΔH): The direct measurement of the heat released or absorbed during the reaction.

-

Binding Affinity (Ka): The association constant, which is a measure of the strength of the interaction.

-

Stoichiometry (n): The molar ratio of the metal ion to the ligand in the complex.

From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a deeper insight into the driving forces of the interaction.

Table 2: Thermodynamic Parameters from ITC

| Parameter | Description |

| ΔH | Enthalpy change; indicates whether the binding is exothermic or endothermic. |

| Ka | Association constant; a higher Ka indicates stronger binding. |

| n | Stoichiometry; reveals the number of binding sites.[20] |

| ΔG | Gibbs free energy change; indicates the spontaneity of the binding. |

| ΔS | Entropy change; reflects the change in disorder of the system upon binding. |

Experimental Protocols

Protocol for UV-Vis Spectroscopic Titration

Objective: To determine the binding stoichiometry and binding constant of a metal-quinoline-8-sulfonate complex.

Materials:

-

Sodium quinoline-8-sulfonate solution (e.g., 1 mM in a suitable buffer).

-

Metal salt solution (e.g., 10 mM stock solution of the metal chloride or nitrate in the same buffer).

-

Buffer solution (e.g., HEPES, Tris-HCl at a specific pH).

-

UV-Vis spectrophotometer.

-

Quartz cuvettes.

Procedure:

-

Prepare a series of solutions containing a fixed concentration of sodium quinoline-8-sulfonate and varying concentrations of the metal ion.

-

Allow the solutions to equilibrate for a specified time.

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

Plot the absorbance at a specific wavelength (where the change upon binding is maximal) against the molar ratio of metal to ligand.

-

Analyze the resulting binding isotherm to determine the stoichiometry and binding constant.

Figure 2: Workflow for UV-Vis spectroscopic titration.

Protocol for Isothermal Titration Calorimetry (ITC)

Objective: To obtain a complete thermodynamic profile of the metal-quinoline-8-sulfonate interaction.

Materials:

-

Sodium quinoline-8-sulfonate solution (concentration determined by the expected binding affinity).[20]

-

Metal salt solution (typically 10-20 times more concentrated than the ligand solution).[20]

-

Degassed buffer solution.

-

Isothermal Titration Calorimeter.

Procedure:

-

Thoroughly degas both the ligand and metal solutions to prevent bubble formation in the calorimeter cell.

-

Load the sodium quinoline-8-sulfonate solution into the sample cell of the ITC instrument.

-

Load the metal salt solution into the injection syringe.

-

Set the experimental parameters (temperature, injection volume, spacing between injections).

-

Initiate the titration, where small aliquots of the metal solution are injected into the ligand solution.

-

The instrument measures the heat change after each injection.

-

Analyze the resulting thermogram and binding isotherm using appropriate software to determine ΔH, Ka, and n.[19]

Figure 3: Workflow for Isothermal Titration Calorimetry.

Applications in Drug Development and Research

The ability of sodium quinoline-8-sulfonate and its derivatives to chelate metal ions is central to their diverse applications in the life sciences:

-

Antimicrobial and Antifungal Agents: The biological activity of many quinoline-based drugs is attributed to their ability to chelate metal ions that are essential for the survival of microorganisms.[6][21]

-

Anticancer Therapeutics: Metal homeostasis is often dysregulated in cancer cells. Quinoline derivatives that can modulate intracellular metal ion concentrations are being investigated as potential anticancer agents.[7][22]

-

Neuroprotective Agents: In neurodegenerative diseases such as Alzheimer's, the dysregulation of metal ions like copper and zinc is implicated in amyloid-β aggregation. Chelating agents are being explored to restore metal homeostasis in the brain.[7][23][24]

-

Enzyme Inhibition: Many enzymes require metal ions as cofactors. Quinoline-8-sulfonamides have been shown to act as enzyme inhibitors, potentially through chelation of the active site metal ion.[25][26]

Conclusion

The chelation of metal ions by sodium quinoline-8-sulfonate is a multifaceted process governed by the principles of coordination chemistry. The bidentate nature of the ligand, involving the quinoline nitrogen and the sulfonate group, leads to the formation of stable metal complexes. A thorough understanding of this mechanism, facilitated by techniques such as UV-Vis spectroscopy and Isothermal Titration Calorimetry, is essential for the rational design and application of quinoline-based compounds in various scientific and therapeutic areas. The insights provided in this guide are intended to equip researchers with the foundational knowledge required to effectively utilize and innovate with this versatile chelating agent.

References

Sources

- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 2. Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline - Arabian Journal of Chemistry [arabjchem.org]

- 3. nbinno.com [nbinno.com]

- 4. Sodium quinoline-8-sulfonate | C9H6NNaO3S | CID 23669146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quinoline-8-sulfonate | C9H6NO3S- | CID 1551292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities [mdpi.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. The sulfonate group as a ligand: a fine balance between hydrogen bonding and metal ion coordination in uranyl ion complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. asianpubs.org [asianpubs.org]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. Gazi University Journal of Science » Submission » Uv-Vis Spectra and Fluorescence Properties of Two Iminooxime Ligands and Their Metal Complexes:Optical Band Gaps [dergipark.org.tr]

- 15. Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.uci.edu [chem.uci.edu]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. researchgate.net [researchgate.net]

- 20. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 23. dovepress.com [dovepress.com]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and characterization of metal(II)-8-quinolinsulfonamidato (sa-) complexes (M = Co, Ni, Cu, and Zn). Crystal structure of [Zn(sa)2(NH3)]NH3 complex. Carbonic anhydrase inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Protocol for fluorometric determination of zinc using sodium;quinoline-8-sulfonate

Application Note: High-Sensitivity Fluorometric Determination of Zinc(II) Using Sodium Quinoline-8-Sulfonate

Executive Summary

Zinc is the second most abundant trace metal in the human body, playing critical roles in catalytic, structural, and regulatory cellular functions. This application note details a highly sensitive, high-throughput fluorometric protocol for the quantification of Zn²⁺ using sodium quinoline-8-sulfonate (Na-8-QS). By leveraging the Chelation-Enhanced Fluorescence (CHEF) mechanism, this protocol offers a robust, self-validating system suitable for biological, pharmaceutical, and environmental matrices.

Mechanistic Principles & Causality

The photophysical foundation of this assay relies on the transition of Na-8-QS from a non-fluorescent state to a highly emissive state upon metal coordination.

-

The PET Quenching State: In its unbound form, the lone pair of electrons on the quinoline nitrogen atom participates in Photoinduced Electron Transfer (PET) to the excited fluorophore. This effectively quenches fluorescence via non-radiative decay, rendering the free probe optically silent[1].

-

The CHEF Activation: When Zn²⁺ is introduced, it is chelated by the nitrogen atom of the quinoline ring and the oxygen atom of the sulfonate group[2]. This coordination utilizes the nitrogen's lone pair, thereby inhibiting the PET pathway. Furthermore, the rigidification of the molecular structure upon forming the Zn-(8-QS) complex minimizes non-radiative rotational relaxation, resulting in strong Chelation-Enhanced Fluorescence (CHEF) at ~495 nm[1]. The quinoline-8-sulfonate moiety is highly recognized for its sensitivity and selectivity in transition metal sensing[3].

Figure 1: Photophysical mechanism of Chelation-Enhanced Fluorescence (CHEF) upon Zn²⁺ binding.

Data Presentation: Assay Metrics & Interferences

To ensure scientific rigor, the analytical parameters and potential interferences must be understood before assay execution.

Table 1: Photophysical & Analytical Parameters

| Parameter | Value / Characteristic |

| Excitation Wavelength (λex) | 370 nm |

| Emission Wavelength (λem) | 495 nm |

| Stokes Shift | 125 nm |

| Limit of Detection (LOD) | ~50 nM |

| Dynamic Linear Range | 0.1 µM – 10.0 µM |

| Binding Stoichiometry (Zn:Ligand) | 1:2 |

| Optimal pH Range | 7.2 – 7.6 |

Table 2: Metal Ion Interference & Masking Strategies

| Interfering Ion | Effect on Assay | Masking Agent / Mitigation Strategy |

| Cu²⁺ | Strong quenching (Paramagnetic) | Add 1 mM Sodium thiosulfate (Na₂S₂O₃) |

| Fe³⁺ | Quenching & spectral overlap | Add 1 mM Sodium fluoride (NaF) |

| Cd²⁺ | False positive (CHEF active) | Use TPEN control to differentiate |

| Ca²⁺ / Mg²⁺ | Negligible at physiological conc. | None required (High selectivity for d-block) |

Experimental Protocol

Expertise Note on Buffer Selection: HEPES is strictly utilized instead of phosphate-buffered saline (PBS). Phosphate ions precipitate Zn²⁺ as insoluble zinc phosphate, drastically lowering the bioavailable zinc and causing false negatives.

4.1. Reagents and Materials

-

Assay Buffer: 50 mM HEPES, pH 7.4. (Causality: Adjust pH carefully; pH < 6.0 protonates the quinoline nitrogen, preventing chelation, while pH > 8.0 causes Zn(OH)₂ precipitation).

-

Na-8-QS Probe Stock (1 mM): Dissolve sodium quinoline-8-sulfonate in ultrapure water (18.2 MΩ·cm). Protect from light.

-

Zinc Standard Stock (1 mM): Dissolve ZnSO₄·7H₂O in ultrapure water.

4.2. Sample Preparation (Deproteinization) In biological fluids (e.g., serum), >80% of zinc is tightly bound to metalloproteins like albumin.

-

Aliquot 100 µL of the biological sample into a microcentrifuge tube.

-

Add 100 µL of 10% Trichloroacetic acid (TCA) to denature proteins and release coordinated zinc.

-

Vortex vigorously for 30 seconds, then centrifuge at 10,000 × g for 10 minutes.

-

Transfer the supernatant to a new tube and carefully neutralize to pH ~7.0 using 1 M NaOH.

4.3. Microplate Assay Assembly

-

In a 96-well black, flat-bottom microplate, prepare the reaction mixture per well:

-

140 µL of Assay Buffer (50 mM HEPES, pH 7.4).

-

10 µL of Na-8-QS Probe Stock (Final assay concentration: 50 µM).

-

50 µL of Neutralized Sample or Zinc Standard (0.1 – 10 µM).

-

-

Mix thoroughly using a microplate shaker for 1 minute.

-

Incubate in the dark at 25°C for 15 minutes to allow thermodynamic equilibration of the Zn-(8-QS) complex.

-

Measure fluorescence intensity using a microplate reader (Ex: 370 nm / Em: 495 nm).

Figure 2: Step-by-step experimental workflow for the fluorometric determination of zinc.

Self-Validating System: The Reversibility Control

To guarantee trustworthiness and rule out autofluorescence or non-specific light scattering, every experimental run must include a self-validating reversibility step.

-

Validation Step: After the initial fluorescence reading, spike the well with 5 µL of 10 mM TPEN (N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine), a highly specific, high-affinity Zn²⁺ chelator.

-

Interpretation: TPEN will strip the Zn²⁺ from the Na-8-QS complex. The fluorescence signal must immediately drop back to the baseline (blank) level. If residual fluorescence remains, it indicates sample autofluorescence, and this background value must be subtracted from the initial reading to obtain the true zinc-dependent signal.

References

-

Zinc(II), copper(II) and cadmium(II) complexes as fluorescent chemosensors for cations. Dalton Transactions (2020).[Link]

-

Thiacalix[4]arene-tetra-(quinoline-8- sulfonate): a Sensitive and Selective Fluorescent Sensor for Co (II). Journal of Fluorescence (2016).[Link]

-

A new benzothiazin-functionalized calix[4]arene-based fluorescent chemosensor for the selective and sensitive detection of Co2+ ion. ResearchGate (2022). 1

-

Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors. ACS Omega (2022).2

Sources

How to prepare a standard stock solution of sodium;quinoline-8-sulfonate for titration

Application Note: Preparation and Standardization of Sodium Quinoline-8-Sulfonate Stock Solutions

Introduction and Mechanistic Principles

Sodium quinoline-8-sulfonate (SQS), chemically identified by CAS 70086-60-1 with a molecular weight of 231.204 g/mol [1], is a highly versatile anionic reagent utilized extensively in analytical chemistry. It is particularly valuable in ion-pair titrations, complexometric analyses, and Affinity Capillary Electrophoresis (ACE)[2].